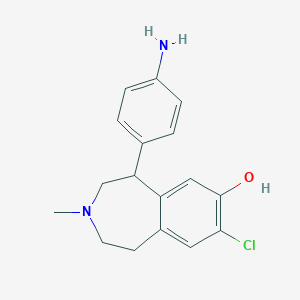
Eglin c (60-63)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eglin c (60-63) is a small protein molecule that is commonly used in scientific research due to its unique properties. It is a member of the serine protease inhibitor family and is known for its ability to inhibit trypsin, chymotrypsin, and elastase enzymes. Eglin c (60-63) has been extensively studied for its biochemical and physiological effects, as well as its potential applications in various fields of research.
Mecanismo De Acción
Eglin c (Eglin c (60-63)) inhibits serine proteases by binding to their active sites. It does this by forming a stable complex with the protease, preventing substrate binding and catalysis. The inhibition is irreversible, as the complex cannot be dissociated by normal physiological conditions.
Biochemical and Physiological Effects:
Eglin c (Eglin c (60-63)) has been shown to have several biochemical and physiological effects. It has been demonstrated to have anti-inflammatory and anti-tumor properties. Additionally, it has been shown to inhibit platelet aggregation and thrombus formation. These effects are thought to be related to the inhibition of serine proteases involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Eglin c (Eglin c (60-63)) in lab experiments is its high specificity for serine proteases. This allows for precise investigation of the activity and function of these enzymes. Additionally, Eglin c (Eglin c (60-63)) is stable and easy to purify, making it a convenient tool for researchers.
One limitation of using Eglin c (Eglin c (60-63)) is its irreversible inhibition of serine proteases. This can make it difficult to investigate the effects of protease activity on downstream processes. Additionally, Eglin c (Eglin c (60-63)) may not be suitable for studying proteases that are not inhibited by the protein.
Direcciones Futuras
There are several future directions for research involving Eglin c (Eglin c (60-63)). One potential area of investigation is the development of novel protease inhibitors based on the structure of Eglin c (Eglin c (60-63)). Another direction is the investigation of the anti-inflammatory and anti-tumor properties of Eglin c (Eglin c (60-63)) in vivo. Additionally, the use of Eglin c (Eglin c (60-63)) in drug discovery research may lead to the development of new therapies for various diseases.
Métodos De Síntesis
Eglin c (Eglin c (60-63)) can be synthesized using recombinant DNA technology. The gene encoding for Eglin c (Eglin c (60-63)) can be cloned and expressed in a host organism such as E. coli. The protein can then be purified using various chromatography techniques, such as ion exchange chromatography and size exclusion chromatography.
Aplicaciones Científicas De Investigación
Eglin c (Eglin c (60-63)) has numerous applications in scientific research. It is commonly used as a tool to study the activity and specificity of serine proteases. It can also be used to investigate the structure and function of protease inhibitors. Additionally, Eglin c (Eglin c (60-63)) has been used in drug discovery research, as it can serve as a lead compound for the development of new protease inhibitors.
Propiedades
Número CAS |
122299-14-3 |
|---|---|
Fórmula molecular |
C18H33N5O7 |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H33N5O7/c1-7(2)13(17(28)23-14(8(3)4)18(29)30)22-15(26)10(6-11(19)25)21-16(27)12(20)9(5)24/h7-10,12-14,24H,6,20H2,1-5H3,(H2,19,25)(H,21,27)(H,22,26)(H,23,28)(H,29,30)/t9-,10+,12+,13+,14+/m1/s1 |
Clave InChI |
KAMOTFUFDACEHJ-ZZEGJQGJSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O |
SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
SMILES canónico |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
Otros números CAS |
122299-14-3 |
Secuencia |
TNVV |
Sinónimos |
eglin c (60-63) Thr-Asn-Val-Val-OH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



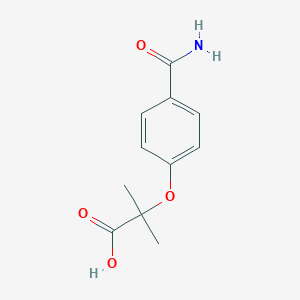
![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)
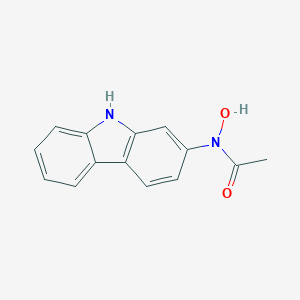

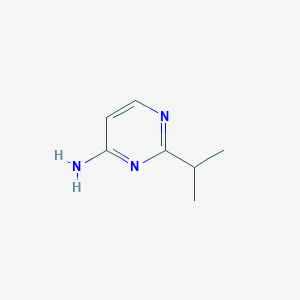
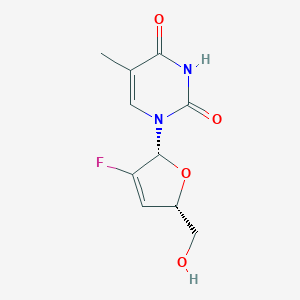
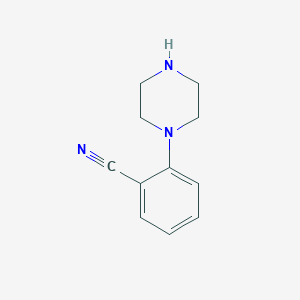
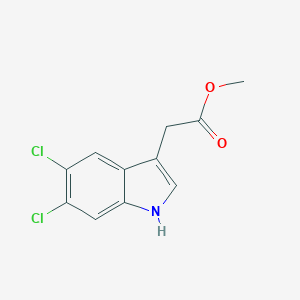
![7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B54655.png)
